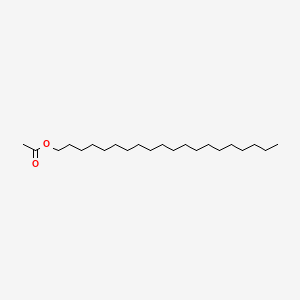

Icosyl acetate

描述

属性

IUPAC Name |

icosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCOQIYAKWHGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867635 | |

| Record name | Icosyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-24-2, 68478-35-3 | |

| Record name | 1-Eicosanol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Icosyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Icosyl Acetate (B1210297)

Introduction

Icosyl acetate, also known as ethis compound, is the ester formed from eicosanol (B47690) (a 20-carbon fatty alcohol) and acetic acid.[1] Its long alkyl chain imparts significant hydrophobic and lipophilic properties, making it relevant in various fields, including materials science as a lubricant component and in the pharmaceutical industry for drug delivery systems and formulations.[1] This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical and Chemical Properties

This compound's physical characteristics are primarily dictated by its long, saturated 20-carbon chain, which leads to its solid, waxy nature at room temperature and its very low solubility in water.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below. These values are a compilation of experimental data and computational estimates from various chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Ethis compound, 1-Eicosanol acetate, Arachidyl acetate | [1][3][4] |

| CAS Number | 822-24-2 | [1][2][3][5] |

| Molecular Formula | C₂₂H₄₄O₂ | [1][2][3][5] |

| Molecular Weight | 340.59 g/mol | [4][5] |

| Melting Point | 40 °C | [4] |

| Boiling Point | Data not available (expected to be high; requires vacuum distillation) | - |

| Density | ~0.8775 g/cm³ (Rough Estimate) | [4] |

| Appearance | White, waxy solid (inferred) | [6] |

| Water Solubility | 3.643 x 10⁻⁵ mg/L at 25 °C (Estimated) | [5] |

| Partition Coefficient (XLogP3) | 9.9 (Estimated) | [2][5] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Refractive Index | Data not available | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of waxy solids like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a waxy solid can be determined using the open capillary tube method, a standard procedure for crystalline and semi-crystalline organic compounds.[7]

Principle: A small, powdered sample of the substance is heated slowly in a capillary tube immersed in a heated bath. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Fisher-Johns or similar) with a heating block, thermometer, and viewing magnifier.[7]

-

Glass capillary tubes (sealed at one end).

-

Spatula.

-

Sample of this compound, finely powdered.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, trapping a small amount of the sample. The tube is then tapped gently on a hard surface to compact the sample into the sealed end, aiming for a sample height of 2-4 mm.[7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The temperature of the block is increased rapidly to about 15-20°C below the expected melting point (40°C).

-

Observation: The heating rate is then slowed to 1-2°C per minute. The sample is observed carefully through the magnifier.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Determination of Density (Water Displacement Method)

For a solid that is insoluble in water, such as this compound, the density can be determined using the principle of fluid displacement.[1][2]

Principle: Archimedes' principle states that the volume of a solid object can be determined by measuring the volume of water it displaces when fully submerged. Density is then calculated as mass divided by volume.[8]

Apparatus:

-

Analytical balance (accurate to ±0.001 g).

-

Graduated cylinder (e.g., 25 mL or 50 mL).

-

Solid sample of this compound.

-

Distilled water.

Procedure:

-

Mass Measurement: A sample of solid this compound is weighed on the analytical balance. This mass (m) is recorded.[2]

-

Initial Volume Measurement: A graduated cylinder is partially filled with water to a level sufficient to fully submerge the sample. The initial volume of the water (V₁) is recorded.[1]

-

Displacement: The weighed solid sample is carefully tilted and slid into the graduated cylinder, ensuring it is fully submerged and that no water splashes out.[1]

-

Final Volume Measurement: The new volume of the water plus the submerged solid (V₂) is recorded.

-

Calculation:

-

The volume of the solid sample (V_solid) is calculated by the difference: V_solid = V₂ - V₁.[1]

-

The density (ρ) is calculated using the formula: ρ = m / V_solid.

-

Determination of Boiling Point (Simulated Distillation by GC)

Due to its high molecular weight, the boiling point of this compound is too high to be determined accurately at atmospheric pressure without decomposition. The standard approach for such compounds is simulated distillation by gas chromatography (GC), following methods like ASTM D7398 for fatty acid esters.[9][10]

Principle: The sample is analyzed by a gas chromatograph, which separates components based on their boiling points. The retention time of the compound is correlated with the boiling points of known n-alkane standards.

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID).

-

Nonpolar capillary column.

-

Carrier gas (e.g., Helium).

-

Calibration mixture of n-alkanes covering the expected boiling range.

-

This compound sample dissolved in a suitable solvent.

Procedure:

-

Calibration: A calibration mixture of known n-alkanes is injected into the GC. A calibration curve is created by plotting the retention time of each n-alkane against its known atmospheric boiling point.

-

Sample Analysis: The this compound sample is injected into the GC under the same conditions used for the calibration.

-

Data Acquisition: The retention time for the this compound peak is recorded.

-

Boiling Point Determination: The boiling point of this compound is determined by interpolating its retention time on the calibration curve established in step 1.

Synthesis and Workflow Visualization

This compound is typically synthesized via Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating eicosanol with an excess of acetic acid.

Fischer Esterification Workflow

The diagram below illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: Fischer esterification workflow for this compound.

Logical Relationship of Structure to Properties

The chemical structure of this compound directly influences its physical properties. The following diagram illustrates these relationships.

Caption: How this compound's structure affects its properties.

References

- 1. kbcc.cuny.edu [kbcc.cuny.edu]

- 2. wjec.co.uk [wjec.co.uk]

- 3. cerritos.edu [cerritos.edu]

- 4. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]

- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. Melting point - WaxPedia [waxpedia.org]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. infinitalab.com [infinitalab.com]

- 10. webstore.ansi.org [webstore.ansi.org]

icosyl acetate chemical structure and formula

An In-depth Technical Guide to Icosyl Acetate (B1210297)

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties of icosyl acetate, including its structure, formula, and relevant experimental data.

Chemical Structure and Formula

This compound, also known as ethis compound, is the acetate ester of icosanol (a 20-carbon saturated fatty alcohol).[1] It is classified as a long-chain fatty acid ester. The chemical formula for this compound is C22H44O2.[1][2][3]

The structure consists of a 20-carbon alkyl chain (the icosyl group) linked to an acetate group through an ester bond.[1] This structure imparts significant hydrophobic and lipophilic properties to the molecule.[1]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethis compound, 1-Eicosanol acetate, n-Ethis compound, Arachidyl acetate | [1][2] |

| CAS Number | 822-24-2 | [2][3] |

| Molecular Formula | C22H44O2 | [1][2][3] |

| Molecular Weight | 340.58 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 9.9 | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is typically synthesized through the Fischer esterification of eicosanol (B47690) with acetic acid, using an acid catalyst such as sulfuric acid.[1]

Reaction:

CH3(CH2)19OH + CH3COOH ⇌ CH3(CH2)19OOCCH3 + H2O (Icosanol + Acetic Acid ⇌ this compound + Water)

Laboratory-Scale Protocol:

-

Reactant Mixture: Combine eicosanol and acetic acid in a round-bottom flask. An excess of acetic acid can be used to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture under reflux for several hours. The reaction temperature is typically maintained to ensure a steady reflux.

-

Work-up:

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl protons of the acetate group as a singlet, the methylene (B1212753) protons adjacent to the ester oxygen as a triplet, a large signal for the methylene protons of the long alkyl chain, and a triplet for the terminal methyl group of the icosyl chain.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester, the carbon of the methyl group of the acetate, the carbon of the methylene group adjacent to the ester oxygen, and a series of peaks for the carbons in the long alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹.[5] There will also be C-O stretching bands and the characteristic C-H stretching and bending vibrations of the long alkyl chain.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a long-chain acetate ester.

References

Unveiling the Botanical Origins of Icosyl Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of icosyl acetate (B1210297) in the plant kingdom, with a focus on its identification, quantification, and biosynthetic origins. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Icosyl acetate, also known as ethis compound, is a long-chain fatty acid ester that has been identified as a constituent in various plant species. While research into its specific biological activities is ongoing, the presence of such lipophilic compounds in plant extracts warrants a deeper investigation into their natural distribution and biosynthesis. This guide aims to consolidate the current knowledge on the botanical sources of this compound, provide detailed experimental protocols for its analysis, and illustrate the putative biosynthetic pathways involved in its formation.

Natural Occurrence of this compound in Plants

This compound has been detected in several plant species, primarily through gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts. The following table summarizes the plant species in which this compound has been identified. It is important to note that the quantitative data for this compound is largely unavailable in the current literature, with most studies reporting its presence as a component of complex mixtures.

| Plant Species | Family | Plant Part Analyzed | Extraction Method | Analytical Method | Concentration/Relative Abundance | Reference |

| Euphorbia heterophylla | Euphorbiaceae | Whole plant | Ethyl acetate extraction | GC-MS | Not specified | [1] |

| Euphorbia hirta | Euphorbiaceae | Not specified | Ethanolic extract | GC-MS | Not specified | [2] |

| Artemisia herba-alba | Asteraceae | Not specified | Ethyl acetate extract | GC-MS | Not specified | [3] |

Table 1: Documented Plant Sources of this compound

Experimental Protocols

The identification and quantification of this compound in plant matrices typically involve solvent extraction followed by chromatographic separation and mass spectrometric detection. Below are detailed methodologies adapted from standard practices in phytochemical analysis.

Protocol 1: Extraction of Lipophilic Compounds from Plant Material

This protocol describes a general method for extracting long-chain esters like this compound from dried plant material.

1. Sample Preparation:

- Air-dry the plant material (leaves, stems, or whole plant) at room temperature or in an oven at low temperature (40-50 °C) to a constant weight.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Weigh approximately 10 g of the powdered plant material and place it in a Soxhlet apparatus.

- Extract the powder with a non-polar solvent such as n-hexane or a moderately polar solvent like ethyl acetate for 6-8 hours. The choice of solvent can be optimized based on the target compound's polarity.

- Alternatively, macerate the plant powder in the chosen solvent (1:10 w/v) for 24-48 hours with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.

- Store the crude extract at 4 °C until further analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.

1. Sample Preparation for GC-MS:

- Dissolve a known amount of the crude extract in a suitable volatile solvent (e.g., hexane (B92381) or chloroform).

- If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove interfering polar compounds.

- For quantitative analysis, add a known concentration of an internal standard (e.g., a long-chain alkyl ester not present in the sample, such as docosyl propanoate) to the sample.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold: 10 minutes at 280 °C.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL (splitless mode).

- MSD Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-600.

3. Data Analysis:

- Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST, Wiley).

- For quantitative analysis, construct a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

Biosynthesis of this compound in Plants

The biosynthesis of long-chain fatty acid esters like this compound in plants is part of the broader pathway of cuticular wax and lipid metabolism. While the specific enzymes for this compound synthesis have not been characterized, the general pathway is understood to involve the elongation of fatty acids and their subsequent esterification.

The biosynthesis begins with the production of long-chain fatty acids in the plastids. These are then transported to the endoplasmic reticulum where they undergo elongation to form very-long-chain fatty acids (VLCFAs), including the C20 acid, arachidic acid. This fatty acid is then reduced to its corresponding alcohol, icosanol. Finally, a wax synthase enzyme catalyzes the esterification of icosanol with acetyl-CoA to produce this compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Logical Workflow for this compound Analysis

The overall process for investigating this compound in plant sources can be summarized in the following workflow diagram.

Conclusion

This technical guide provides a foundational understanding of this compound in plants. While its presence has been confirmed in several species, there remains a significant gap in the quantitative data and a full elucidation of its biosynthetic pathway. The provided protocols offer a starting point for researchers to quantitatively assess the presence of this compound in various plant sources and to further investigate its biological significance. Future research should focus on targeted quantitative studies across a broader range of plant species and the characterization of the specific enzymes involved in its biosynthesis.

References

A Comprehensive Technical Guide to Icosyl Acetate for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and potential biological relevance of icosyl acetate (B1210297), tailored for scientific applications.

Introduction

Icosyl acetate, also known as ethis compound, is the ester of icosanol (a 20-carbon fatty alcohol) and acetic acid. Its long alkyl chain imparts significant hydrophobicity, making it a molecule of interest in various fields, including materials science and cosmetics. For researchers in drug development, its properties suggest potential applications as a component in lipid-based drug delivery systems and as a subject of study in lipid metabolism and cellular signaling. This guide provides a detailed overview of its chemical identity, relevant experimental protocols, and a summary of quantitative data.

Physicochemical Properties and Identification

This compound is characterized by the following identifiers and properties:

| Property | Value | Reference |

| CAS Number | 822-24-2 | [1][2] |

| Molecular Formula | C22H44O2 | [1][2] |

| Molecular Weight | 340.6 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | Ethis compound, 1-eicosanol (B7800029) acetate, Arachidyl acetate | [2] |

| XlogP3 | 9.9 (estimated) | [4] |

| Solubility in Water | 3.643e-005 mg/L @ 25 °C (estimated) | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common laboratory-scale method for synthesizing this compound is the Fischer esterification of icosanol with acetic acid, using an acid catalyst.

Materials:

-

Icosanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve icosanol in a slight excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by column chromatography if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

If quantitative analysis is required, add an appropriate internal standard.

-

Transfer the solution to a GC vial.

GC-MS Parameters (starting point):

| Parameter | Setting |

| Injector Temperature | 280 °C |

| Column | Zebron ZB-1701 capillary GC column (30 m × 0.25 mm × 0.25 μm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 60°C for 5 min, then ramp to 270°C at 10°C/min, hold for 15 min |

| Transfer Line Temp | 270 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 35-500 amu |

Data Analysis:

The retention time and mass spectrum of the sample are compared to a known standard of this compound for identification. Quantitative analysis can be performed by integrating the peak area relative to the internal standard.

Quantitative Data

Gas Chromatography Data

The Kovats Retention Index (I) is a dimensionless unit that helps to standardize retention times in gas chromatography.

| Column Type | Active Phase | Temperature Program | Kovats Retention Index (I) | Reference |

| Capillary | VF-5MS | Not specified | 2409.1 | |

| Capillary | HP-5 | 50°C -> 6°C/min -> 100°C -> 4°C/min -> 280°C | 2413 | |

| Standard non-polar | - | - | 2393 | [3] |

| Semi-standard non-polar | - | - | 2406.2, 2410, 2413 | [3] |

Potential Biological Role and Signaling Pathways

While specific signaling pathways for this compound are not well-defined, its hydrolysis in a biological system would yield icosanol and acetate. Acetate is a well-known short-chain fatty acid with established roles in metabolism and cellular signaling. The potential biological effects of this compound are likely mediated through the actions of its hydrolysis product, acetate.

Acetate signaling can be broadly divided into two main branches:

-

Acetyl-CoA Signaling Branch: Acetate is converted to acetyl-CoA, which is a central metabolite. Acetyl-CoA can be utilized in the tricarboxylic acid (TCA) cycle for energy production or serve as a substrate for acetylation reactions that modify proteins (e.g., histones) and regulate gene expression.

-

G-protein Signaling Branch: Acetate can act as a ligand for G-protein coupled receptors (GPCRs), such as GPR41 and GPR43 (also known as free fatty acid receptors 3 and 2, respectively). Activation of these receptors can initiate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), influencing various cellular processes.

Applications in Drug Development

The hydrophobic nature of this compound makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The long alkyl chain of this compound could serve as a lipid matrix component, encapsulating lipophilic drug molecules.

Further research is warranted to explore the formulation of this compound-based drug delivery vehicles and to investigate their in vitro and in vivo performance. Additionally, its role in lipid metabolism and its potential to influence cellular signaling pathways through acetate production present intriguing avenues for future investigation in various therapeutic areas.

References

Navigating the Solubility Landscape of Icosyl Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of icosyl acetate (B1210297) (also known as eicosyl acetate), a long-chain ester of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and experimentally determining the solubility of this lipophilic compound.

Introduction to this compound

This compound (C₂₂H₄₄O₂) is the ester formed from C20 fatty alcohol (icosanol) and acetic acid. Its long alkyl chain imparts a strongly hydrophobic and lipophilic character, making it a valuable component in various formulations, including as an emollient, lubricant, and a component in drug delivery systems. A thorough understanding of its solubility in different solvent systems is critical for its effective application and for the development of robust formulations.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of solubility for long-chain esters, a qualitative understanding can be established.

General Principles:

-

"Like Dissolves Like": As a nonpolar molecule, this compound is expected to exhibit higher solubility in nonpolar organic solvents.

-

Effect of Chain Length: The long 20-carbon chain significantly reduces its solubility in polar solvents, including water. Solubility in a homologous series of solvents (e.g., alcohols) is expected to decrease as the polarity of the solvent increases.

Quantitative Solubility Data:

The available quantitative data is limited. The following table summarizes the known and estimated solubility values.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | High | 25 | ~3.64 x 10⁻⁵ mg/L | Estimated |

| Nonpolar Solvents (General) | - | Low | Ambient | Expected to be soluble | Qualitative |

| Polar Solvents (General) | - | High | Ambient | Expected to be poorly soluble | Qualitative |

Researchers are encouraged to experimentally determine the solubility in specific solvents of interest to obtain precise quantitative data for their applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask method followed by quantitative analysis.

3.1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the solvent of interest to each vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

3.3. Alternative Methods for Solubility Determination:

For certain applications, particularly with lipidic and semi-solid excipients, other methods may be more suitable:

-

Differential Scanning Calorimetry (DSC): This technique measures the depression in the melting enthalpy of a solid solvent as the solute is dissolved. Saturation is reached when no further depression is observed.

-

Hot-Stage Microscopy (HSM): This method involves observing the disappearance of birefringence of the crystalline solute in the molten solvent as the temperature is increased.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains scarce, its physicochemical properties strongly suggest a preference for nonpolar solvents. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound in various solvent systems, enabling informed decisions in formulation development and scientific research. The generation of new, precise solubility data will be a valuable contribution to the scientific community.

A Technical Guide to the Physicochemical Properties of Icosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosyl acetate (B1210297), also known as eicosyl acetate, is the ester formed from icosanol (a 20-carbon fatty alcohol) and acetic acid. Its long alkyl chain imparts properties characteristic of waxes and long-chain esters, making it relevant in various fields, including cosmetics, materials science, and as a potential component in pharmaceutical formulations. This technical guide provides an in-depth overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination.

Physicochemical Data

The experimental determination of the melting and boiling points of this compound is not widely reported in publicly accessible literature. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₄O₂ | NIST |

| Molecular Weight | 340.58 g/mol | NIST |

| CAS Number | 822-24-2 | NIST |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Due to its high molecular weight and long carbon chain, this compound is expected to be a waxy solid at room temperature with a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition.

Experimental Protocols

Given the waxy nature of this compound, standard methods for determining the melting and boiling points of long-chain esters and waxes are applicable.

Determination of Melting Point

The melting point of a waxy solid like this compound can be determined using several established methods.

1. Capillary Tube Method (USP <741> Class II)

This method is suitable for crystalline solids and involves observing the temperature at which the substance melts within a capillary tube.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A melting point apparatus with a heated block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

-

2. Cooling Curve Method

This method is particularly useful for substances like waxes that may have a melting range rather than a sharp melting point.

-

Sample Preparation: A sample of this compound is melted in a test tube by placing it in a water bath.

-

Apparatus: A test tube, a sensitive thermometer or thermocouple, a beaker for a water bath, a heat source, and a data logger (optional).

-

Procedure:

-

The solid this compound is heated in the test tube until it is completely molten.

-

The test tube is then removed from the heat source and allowed to cool slowly.

-

The temperature of the sample is recorded at regular intervals (e.g., every 30 seconds).

-

A graph of temperature versus time is plotted. The melting point is identified as the plateau in the cooling curve where the temperature remains constant as the substance solidifies.[1]

-

Determination of Boiling Point

Due to the high boiling point expected for this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation or simulated distillation by gas chromatography are the preferred methods.

1. Vacuum Distillation

This method allows for the determination of the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure if needed.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer.

-

The apparatus is assembled and the system is evacuated to the desired pressure.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

2. Simulated Distillation by Gas Chromatography (ASTM D7398)

This technique determines the boiling range distribution of a substance by correlating the elution time of its components from a gas chromatography (GC) column with their boiling points.[2][3][4]

-

Instrumentation: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID).

-

Procedure:

-

A calibration curve is generated by running a mixture of n-alkanes with known boiling points.

-

A dilute solution of this compound is injected into the GC.

-

The sample components are separated based on their boiling points as they travel through the column.

-

The retention time of the this compound peak is correlated with the calibration curve to determine its boiling point.[2][3][4]

-

Biological Relevance and Signaling Pathways

As a long-chain fatty acid ester, this compound is primarily considered a lipophilic and relatively inert molecule. It is a component of some natural waxes and is used in industries where its physical properties, such as lubricity and hydrophobicity, are of interest.

There is currently no scientific evidence to suggest that this compound is directly involved in specific biological signaling pathways in the manner of hormones or neurotransmitters. Its biological role, if any, would likely be related to lipid metabolism or as a structural component of cellular membranes. Therefore, a diagram of a signaling pathway is not applicable. Instead, a logical workflow for the physicochemical characterization of this compound is presented below.

Visualizations

Experimental Workflow for Physicochemical Characterization

References

A Technical Guide to the Historical Context, Synthesis, and Isolation of Icosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icosyl acetate (B1210297) (CH₃COO(CH₂)₁₉CH₃), a long-chain saturated fatty acid ester, lacks a singular, documented moment of discovery. Its existence is a logical extension of the foundational principles of organic chemistry established in the 19th century. This technical guide provides a comprehensive overview of the historical context of its probable first synthesis, its physicochemical properties, modern methods for its synthesis and isolation from natural sources, and its characterization. Detailed experimental protocols and workflows are presented to serve as a practical resource for researchers.

Historical Context: The Emergence of Ester Chemistry

The "discovery" of icosyl acetate is intrinsically linked to the broader history of ester chemistry. Rather than a specific event, its identification is a result of the systematic application of esterification principles to long-chain alcohols as they became available.

-

Early 19th Century: The term "ester" was coined by the German chemist Leopold Gmelin in the first half of the 19th century, providing a classification for this new group of organic compounds.

-

Late 19th Century: The development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier was a pivotal moment. This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a general and effective method for synthesizing esters. It is highly probable that the first synthesis of this compound was achieved through a Fischer esterification of eicosanol (B47690) (a 20-carbon alcohol) and acetic acid.

Physicochemical Properties of this compound

This compound's long alkyl chain imparts specific physical properties, such as high hydrophobicity and a high boiling point compared to shorter-chain esters.[1] These characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄O₂ | [1][2] |

| Molecular Weight | 340.58 g/mol | [1][2] |

| CAS Number | 822-24-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethis compound, 1-eicosanol (B7800029) acetate | [1][2] |

| Appearance | Waxy solid (predicted) | |

| Solubility | Insoluble in water (estimated: 3.643e-05 mg/L @ 25 °C) | [3] |

| Boiling Point | Higher than shorter-chain esters (specific value not readily available) | [1] |

| Kovats Retention Index | Standard non-polar: 2393 | [4] |

Synthesis of this compound

Fischer Esterification

The most common and historically relevant method for synthesizing this compound is the Fischer esterification.[1][5] This reversible reaction involves refluxing eicosanol with an excess of acetic acid in the presence of an acid catalyst, typically sulfuric acid.[1][5]

-

Reactant Preparation: In a round-bottom flask, combine eicosanol (1 equivalent) with glacial acetic acid (a large excess, e.g., 5-10 equivalents, which can also serve as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the eicosanol) to the mixture while stirring.[1]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) for 4-8 hours.[1] To drive the reaction to completion, a Dean-Stark apparatus can be used with a non-polar solvent like toluene (B28343) to remove the water as it is formed.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acetic acid and sulfuric acid), and finally with brine.[7][8]

-

Dry the organic layer over an anhydrous salt such as sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.[6]

References

- 1. Buy this compound | 822-24-2 [smolecule.com]

- 2. Ethis compound [webbook.nist.gov]

- 3. eicosanyl acetate, 822-24-2 [thegoodscentscompany.com]

- 4. Acetic acid, C>19-alkyl esters | C22H44O2 | CID 110347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

The Role of Icosyl Acetate in Insect Pheromones: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Icosyl acetate (B1210297) and its derivatives represent a class of very-long-chain fatty acid-derived semiochemicals that play a crucial role in the chemical communication of select insect species. This technical guide provides an in-depth exploration of the role of icosyl acetate in insect pheromones, with a particular focus on (Z)-11-Eicosenyl acetate. It details the chemical properties, biosynthetic pathways, and behavioral functions of this compound. Furthermore, this guide offers comprehensive experimental protocols for the extraction, identification, and bioassay of long-chain acetate pheromones, and includes detailed diagrams of key biological and experimental workflows to facilitate understanding and replication.

Introduction to this compound as an Insect Pheromone

Insect pheromones are vital for a multitude of behaviors, including mating, aggregation, and alarm signaling. The majority of identified lepidopteran sex pheromones are C10-C18 unsaturated fatty alcohols, aldehydes, or their acetate esters.[1][2] However, a less common but significant group of pheromones consists of very-long-chain fatty acid derivatives, such as the C20 compound this compound and its unsaturated analogue, eicosenyl acetate.

(Z)-11-Eicosenyl acetate has been identified as a key aggregation pheromone in the fruit fly Drosophila malerkotliana.[3] Additionally, its precursor, (Z)-11-eicosen-1-ol, functions as a pheromonal component in the sting apparatus of the honey bee, Apis mellifera.[4] These examples highlight the importance of C20 compounds in the chemical ecology of diverse insect orders.

Chemical Properties of this compound

This compound, also known as eicosanyl acetate, is the acetate ester of icosanol. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C22H44O2 |

| Molecular Weight | 340.6 g/mol |

| CAS Number | 822-24-2 |

| Appearance | Waxy solid |

| Boiling Point | Approx. 385.5 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

(Data sourced from PubChem and other chemical databases)

Role and Behavioral Effects of (Z)-11-Eicosenyl Acetate in Drosophila malerkotliana

In Drosophila malerkotliana, (Z)-11-eicosenyl acetate functions as an aggregation pheromone.[3] The quantitative aspects of its production and behavioral impact are detailed in the following table.

| Parameter | Quantitative Data | Reference |

| Pheromone Production | 200-300 ng per male fly | [3] |

| Location of Production | Ejaculatory bulb of sexually mature males | [3] |

| Transfer during Mating | Approximately 100 ng transferred to the female's reproductive tract | [3] |

| Behavioral Response | Not attractive alone in a wind-tunnel olfactometer | [3] |

| Synergistic Effect | Acts as a synergist with fermenting food or acetone (B3395972) to attract both sexes | [3] |

This synergistic activity is a common phenomenon in insect chemical communication, where a specific pheromone enhances the attractiveness of a general food cue, leading to aggregation at suitable resources for feeding and mating.

Biosynthesis of Long-Chain Acetate Pheromones

The biosynthesis of fatty acid-derived pheromones, including long-chain acetates like this compound, is a multi-step enzymatic process primarily occurring in the pheromone gland of insects.[5][6] The general pathway involves fatty acid synthesis followed by modification steps including desaturation, chain elongation or shortening, reduction, and acetylation.[5][6]

Fatty Acid Synthesis and Elongation

The carbon backbone of this compound is derived from acetyl-CoA and malonyl-CoA through the action of fatty acid synthase (FAS) enzymes.[5][6] While most common fatty acids in insects are C16 or C18, the production of a C20 chain requires the action of specific fatty acid elongase (ELO) enzymes.[5] These elongases sequentially add two-carbon units to the growing fatty acyl-CoA chain.

Desaturation, Reduction, and Acetylation

Once the C20 fatty acyl-CoA is synthesized, it can undergo several modifications:

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations, leading to the formation of unsaturated precursors like (Z)-11-eicosenoyl-CoA.

-

Reduction: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to the corresponding alcohol (e.g., (Z)-11-eicosen-1-ol).[5][7]

-

Acetylation: Acetyltransferases then catalyze the esterification of the fatty alcohol with an acetyl group from acetyl-CoA to produce the final acetate pheromone.[5] While specific acetyltransferases for C20 pheromones have not been definitively identified in insects, studies on other systems have utilized enzymes from yeast or other plants for the heterologous production of acetate pheromones.[8]

References

- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. (Z)-11-Eicosenyl acetate, an aggregation pheromone inDrosophila malerkotliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Z)-11-eicosen-1-ol, an important new pheromonal component from the sting of the honey bee,Apis mellifera L. (Hymenoptera, Apidae.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 7. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Icosyl Acetate: An Uncharted Territory in Biological Activity

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific biological activities of icosyl acetate (B1210297). Also known as eicosyl acetate or arachidyl acetate, this long-chain saturated fatty acid ester remains largely unexplored for its potential pharmacological effects. While the broader class of acetate esters and long-chain fatty acid derivatives has been the subject of extensive research, data directly pertaining to this compound is conspicuously absent. This technical guide summarizes the current state of knowledge, highlighting the physicochemical properties of this compound, its known occurrences, and the biological activities of related compounds to provide a foundation for future research.

Physicochemical Properties and Natural Occurrence

This compound is the acetate ester of icosanol (a 20-carbon saturated fatty alcohol). Its chemical formula is C22H44O2, and it has a molecular weight of approximately 340.58 g/mol . It is a lipophilic molecule due to its long hydrocarbon chain.

While not extensively documented, this compound has been identified as a constituent in some natural sources. It has been reported in buckwheat flour and as a component of the flower and leaf extracts of Tithonia diversifolia. However, these reports do not include any investigation into its biological effects.

Potential Biological Activities: A Landscape of Related Compounds

In the absence of direct studies on this compound, the biological activities of other long-chain fatty acid esters can offer a speculative framework for potential areas of investigation. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound, as small structural variations can lead to significant differences in biological function.

Antimicrobial Activity

Long-chain fatty acids and their esters have demonstrated notable antimicrobial properties.[1] Studies have shown that these compounds can be effective against a range of oral microorganisms, with a greater efficacy typically observed against Gram-positive bacteria compared to Gram-negative bacteria.[1] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. For instance, lauric acid (a 12-carbon saturated fatty acid) and its esters are known for their potent antimicrobial effects.[2] Given its long saturated alkyl chain, it is plausible that this compound could exhibit some level of antimicrobial activity, a hypothesis that warrants experimental validation.

Anti-inflammatory Effects

The influence of long-chain fatty acids on inflammation is well-documented.[3][4] Fatty acids can modulate inflammatory responses through various mechanisms, including the alteration of cell membrane composition and the production of signaling molecules.[3][4] For example, certain fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as anti-inflammatory lipids.[5][6] These compounds can suppress the secretion of pro-inflammatory cytokines.[5] Whether this compound possesses any anti-inflammatory properties is an open question for future research.

Anticancer Potential

The role of fatty acids and their derivatives in cancer is complex and multifaceted. Some studies suggest that certain long-chain fatty acid esters may have anticancer properties. For instance, esterification of resveratrol (B1683913) with long-chain fatty acids has been shown to enhance its anticancer and antioxidant activities.[7][8] Additionally, novel saturated fatty acid ester conjugates have been synthesized and have demonstrated cytotoxicity against various cancer cell lines in a dose-dependent manner.[9] These findings suggest that lipophilic compounds, such as this compound, could potentially be investigated for their effects on cancer cells.

Future Research Directions: A Proposed Investigational Workflow

The dearth of information on the biological activities of this compound presents a clear opportunity for novel research. A systematic investigation is required to elucidate its potential pharmacological profile. The following experimental workflow is proposed as a starting point for such an endeavor.

Caption: Proposed experimental workflow for investigating the biological activities of this compound.

This workflow outlines a logical progression from obtaining and verifying the compound to broad in vitro screening, followed by more in-depth mechanistic studies for any identified activities.

Methodologies for Key Experiments

While no specific protocols for this compound are available, the following are general methodologies for the types of experiments proposed in the workflow:

1. Minimum Inhibitory Concentration (MIC) Assay: This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of this compound would be prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

2. MTT Cell Viability Assay: This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines. Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period. Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader, and the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.

3. Nitric Oxide (NO) Production Assay in Macrophages: This assay measures the anti-inflammatory potential of a compound by quantifying its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Cells are pre-treated with different concentrations of this compound and then stimulated with LPS to induce an inflammatory response and NO production. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of this compound would indicate anti-inflammatory activity.

Conclusion

This compound represents a molecule with an unknown biological profile. Its long saturated fatty acid ester structure places it in a chemical class with members known to possess diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The lack of research on this compound underscores a significant opportunity for discovery. The proposed workflow and general experimental methodologies provide a roadmap for future investigations that could uncover novel therapeutic applications for this compound. Until such studies are conducted, any discussion of the biological activities of this compound remains speculative and based on the properties of related, but distinct, molecules.

References

- 1. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 3. Long-chain fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals [escholarship.org]

- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Synthesis of Icosyl Acetate from Eicosanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of icosyl acetate (B1210297) from 1-eicosanol (B7800029). Icosyl acetate, a long-chain fatty acid ester, serves as a valuable intermediate and building block in various fields, including drug delivery systems, nanoparticle formulation, and as a lipophilic prodrug moiety. This application note details a robust and efficient acetylation protocol using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst. The protocol is designed for high yield and purity, with straightforward workup and purification procedures. Included are detailed experimental methodologies, a summary of expected quantitative data, and characterization guidelines to ensure the successful synthesis and validation of the target compound.

Introduction

Long-chain fatty alcohols and their corresponding acetate esters are of significant interest in pharmaceutical and materials science. The addition of a long alkyl chain can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity and modifying its interaction with biological membranes. This compound (CH₃(CH₂)₁₉OC(O)CH₃), the acetate ester of 1-eicosanol, is a waxy solid at room temperature and possesses highly hydrophobic characteristics.

The synthesis of this compound is typically achieved through the esterification of 1-eicosanol. Among the various methods available for the acetylation of alcohols, the use of acetic anhydride with a base catalyst such as pyridine is a common and effective approach.[1] This method is favored for its relatively mild reaction conditions and high conversion rates. The pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct.[1] This protocol provides a reliable method for the preparation of this compound, a key hydrophobic building block for various research and development applications.

Reaction Scheme

The overall reaction involves the esterification of the primary hydroxyl group of 1-eicosanol with acetic anhydride to form this compound and acetic acid as a byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1-eicosanol using acetic anhydride and pyridine.

Materials and Reagents

-

1-Eicosanol (C₂₀H₄₂O)

-

Acetic Anhydride ((CH₃CO)₂O), anhydrous

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (if necessary)

-

Thin-layer chromatography (TLC) plates

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-eicosanol (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per gram of eicosanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.

-

Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for acetylation of long-chain alcohols.

| Parameter | Value |

| Reactants | |

| 1-Eicosanol (MW: 298.55 g/mol ) | 1.0 eq |

| Acetic Anhydride (MW: 102.09 g/mol ) | 1.5 - 2.0 eq |

| Product | |

| This compound (MW: 340.60 g/mol ) | |

| Theoretical Yield | ~1.14 g per 1 g of 1-eicosanol |

| Expected Experimental Yield | >90% |

| Physical Appearance | White waxy solid at room temperature |

| Purity (by GC-MS) | >95% after work-up, >99% after chromatography |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a similar long-chain acetate, dodecyl acetate, in CDCl₃ shows characteristic peaks. For this compound, the expected chemical shifts (δ) in ppm are:

-

~4.05 ppm (triplet, 2H): Protons of the methylene (B1212753) group attached to the oxygen (-O-CH₂ -).

-

~2.05 ppm (singlet, 3H): Protons of the acetyl methyl group (-C(O)-CH₃ ).

-

~1.60 ppm (multiplet, 2H): Protons of the methylene group beta to the oxygen (-O-CH₂-CH₂ -).

-

~1.25 ppm (broad singlet, 34H): Protons of the remaining methylene groups in the long alkyl chain (-(CH₂)₁₇-).

-

~0.88 ppm (triplet, 3H): Protons of the terminal methyl group of the eicosyl chain (-CH₃ ).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester functional group:

-

~1740 cm⁻¹ (strong): C=O stretching of the ester.

-

~1240 cm⁻¹ (strong): C-O stretching of the ester.

-

~2920 and 2850 cm⁻¹ (strong): C-H stretching of the long alkyl chain.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 1-eicosanol. The described method, utilizing acetic anhydride and pyridine, is high-yielding and results in a product of high purity suitable for a wide range of applications in research and development. The provided data and characterization guidelines will assist researchers in successfully preparing and validating this important lipophilic compound.

References

Application Note and Protocol: Laboratory Scale Esterification for the Synthesis of Icosyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icosyl acetate (B1210297), the ester of icosanol and acetic acid, is a long-chain ester with applications in various fields, including cosmetics as an emollient and in materials science due to its hydrophobic properties. This document provides a detailed protocol for the laboratory-scale synthesis of icosyl acetate via Fischer esterification, a classic and efficient method for ester formation. The protocol covers the reaction setup, purification, and characterization of the final product.

Reaction Principle

The synthesis of this compound is achieved through the Fischer esterification of 1-eicosanol (B7800029) with acetic acid, using a strong acid catalyst, typically sulfuric acid. The reaction is a reversible equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (in this case, acetic acid) is used.

Reaction:

CH₃(CH₂)₁₉OH + CH₃COOH ⇌ CH₃(CH₂)₁₉OC(O)CH₃ + H₂O (1-Eicosanol + Acetic Acid ⇌ this compound + Water)

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Eicosanol (Arachidyl alcohol) | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR |

| Toluene | Anhydrous | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |

| Brine (Saturated NaCl) | Aqueous Solution | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific |

| Diethyl Ether | ACS Grade | VWR |

| Hexane (B92381) | ACS Grade | VWR |

| Ethyl Acetate | ACS Grade | VWR |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | --- |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel)

-

NMR spectrometer

-

FT-IR spectrometer

Procedure

1. Reaction Setup: a. To a 100 mL round-bottom flask, add 1-eicosanol (5.0 g, 16.7 mmol). b. Add glacial acetic acid (20 mL, excess) to the flask. Acetic acid serves as both a reactant and a solvent. c. Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred mixture. Caution: This is an exothermic reaction. d. Add a magnetic stir bar to the flask.

2. Esterification Reaction: a. Attach a reflux condenser to the round-bottom flask. b. Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and stir continuously. c. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The ester product will have a higher Rf value than the starting alcohol.

3. Work-up and Extraction: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of ice-cold water. c. Extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers in the separatory funnel. e. Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acetic acid and sulfuric acid. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. f. Wash the organic layer with brine (1 x 50 mL). g. Dry the organic layer over anhydrous sodium sulfate. h. Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

4. Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Dissolve the crude this compound in a minimal amount of hexane. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane). e. Collect fractions and monitor them by TLC. f. Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator. The product is a white, waxy solid at room temperature.[1]

Characterization

The purified this compound can be characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ 4.05 (t, 2H, -O-CH₂ -CH₂-)

-

δ 2.05 (s, 3H, -C(O)-CH₃ )

-

δ 1.62 (quintet, 2H, -O-CH₂-CH₂ -)

-

δ 1.25 (br s, 34H, -(CH₂ )₁₇-)

-

δ 0.88 (t, 3H, -CH₃ )

-

-

¹³C NMR (CDCl₃):

-

δ 171.2 (-C =O)

-

δ 64.6 (-O-CH₂ -)

-

δ 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.6, 25.9, 22.7 (-(CH₂ )₁₈-)

-

δ 21.1 (-C(O)-CH₃ )

-

δ 14.1 (-CH₃ )

-

-

IR (KBr, cm⁻¹):

-

~2918, 2849 (C-H stretching of alkyl chain)

-

~1740 (C=O stretching of ester)

-

~1240 (C-O stretching of ester)

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 1-Eicosanol (Molecular Weight) | 298.56 g/mol | --INVALID-LINK-- |

| Acetic Acid (Molecular Weight) | 60.05 g/mol | --INVALID-LINK-- |

| Product | ||

| This compound (Molecular Formula) | C₂₂H₄₄O₂ | [2][3][4] |

| This compound (Molecular Weight) | 340.59 g/mol | [2][3][4] |

| Reaction Conditions | ||

| Reactant Molar Ratio (1-Eicosanol:Acetic Acid) | 1 : (large excess) | |

| Catalyst | Concentrated H₂SO₄ | |

| Temperature | ~118 °C (Reflux) | |

| Reaction Time | 4-6 hours | |

| Purification | ||

| Method | Column Chromatography | |

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | [1] |

| Expected Yield | ||

| Theoretical Yield | Based on 16.7 mmol of 1-Eicosanol: 5.69 g | |

| Typical Practical Yield | 70-85% |

Diagrams

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Fischer Esterification

Caption: Key factors influencing the Fischer esterification equilibrium.

References

- 1. Chromatography [chem.rochester.edu]